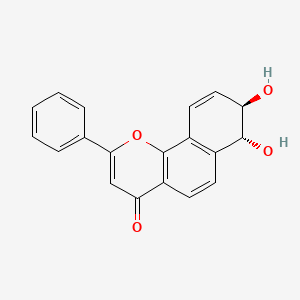
alpha-Naphthoflavone-7,8-dihydrodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Naphthoflavone-7,8-dihydrodiol, also known as this compound, is a useful research compound. Its molecular formula is C19H14O4 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Alpha-Naphthoflavone-7,8-dihydrodiol is a derivative of naphthoflavone and is primarily known for its role as an aryl hydrocarbon receptor (AhR) antagonist. It has been shown to influence several biological pathways, including oxidative stress responses and DNA damage mechanisms.
- Aryl Hydrocarbon Receptor Modulation : The compound acts as a ligand for the AhR, which is involved in the regulation of various genes responsible for xenobiotic metabolism. Studies indicate that it can enhance oxidative DNA damage in lung cells through reactive oxygen species (ROS) generation when interacting with polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene .
- Calcium Signaling : Research has demonstrated that this compound can induce rapid increases in intracellular calcium levels in lymphocytes, suggesting its potential role in modulating immune responses .
Toxicology Studies
This compound is extensively used in toxicological assessments to evaluate the effects of environmental pollutants on human health. Its ability to induce DNA strand breaks makes it a valuable tool in understanding the genotoxicity of PAHs .
Cancer Research
The compound is being investigated for its potential anti-cancer properties. It has been noted that alpha-Naphthoflavone derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:
- In studies involving human lung adenocarcinoma cells, this compound has shown significant effects on reducing cell viability and inducing DNA damage .
Pharmacological Applications
The compound's interaction with the AhR pathway suggests potential applications in drug development aimed at treating diseases influenced by this receptor. Its antioxidant properties also position it as a candidate for therapies targeting oxidative stress-related conditions .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
86126-12-7 |
|---|---|
Molekularformel |
C19H14O4 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
(7R,8R)-7,8-dihydroxy-2-phenyl-7,8-dihydrobenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H14O4/c20-15-9-8-13-12(18(15)22)6-7-14-16(21)10-17(23-19(13)14)11-4-2-1-3-5-11/h1-10,15,18,20,22H/t15-,18-/m1/s1 |
InChI-Schlüssel |
ZFNQPAAYAWNESF-CRAIPNDOSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(C(C=C4)O)O |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)[C@H]([C@@H](C=C4)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(C(C=C4)O)O |
Key on ui other cas no. |
86126-12-7 |
Synonyme |
7,8-dihydroxy-alpha-naphthoflavone alpha-naphthoflavone-7,8-dihydrodiol ANF-7,8-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















